4-((1-Benzyl-5-methylpyrrolidin-3-yl)amino)tetrahydro-2H-thiopyran 1-oxide
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Overview
Description
4-((1-Benzyl-5-methylpyrrolidin-3-yl)amino)tetrahydro-2H-thiopyran 1-oxide is a complex organic compound that features a unique combination of a pyrrolidine ring, a benzyl group, and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Benzyl-5-methylpyrrolidin-3-yl)amino)tetrahydro-2H-thiopyran 1-oxide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the benzyl group and the thiopyran ring. The final step involves the oxidation of the thiopyran ring to form the 1-oxide.
Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with aldehydes or ketones under acidic or basic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of Thiopyran Ring: The thiopyran ring can be formed through the reaction of sulfur-containing compounds with appropriate dienes or enones.
Oxidation to 1-Oxide: The final oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-((1-Benzyl-5-methylpyrrolidin-3-yl)amino)tetrahydro-2H-thiopyran 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the thiopyran ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or pyrrolidine groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl halides, alkyl halides, various nucleophiles and electrophiles
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Thiopyran Derivatives: From reduction reactions
Substituted Pyrrolidines and Benzyl Derivatives: From substitution reactions
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its pyrrolidine structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfur-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-((1-Benzyl-5-methylpyrrolidin-3-yl)amino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, particularly those involved in neurotransmission and signal transduction.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A simpler thiopyran derivative with similar sulfur-containing structure.
1-Benzylpyrrolidine: A compound with a similar pyrrolidine ring and benzyl group.
Sulfoxides and Sulfones: Compounds with similar oxidation states of sulfur.
Uniqueness
4-((1-Benzyl-5-methylpyrrolidin-3-yl)amino)tetrahydro-2H-thiopyran 1-oxide is unique due to its combination of a pyrrolidine ring, benzyl group, and thiopyran ring with an oxidized sulfur atom. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H26N2OS |
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Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-benzyl-5-methyl-N-(1-oxothian-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C17H26N2OS/c1-14-11-17(18-16-7-9-21(20)10-8-16)13-19(14)12-15-5-3-2-4-6-15/h2-6,14,16-18H,7-13H2,1H3 |
InChI Key |
GKAOLOCAHIZNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1CC2=CC=CC=C2)NC3CCS(=O)CC3 |
Origin of Product |
United States |
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